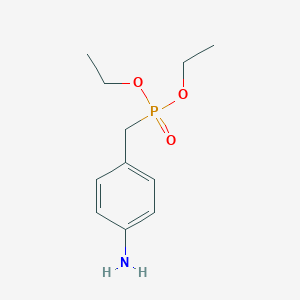

Diethyl 4-aminobenzylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84194. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(diethoxyphosphorylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAYUUUQOCPZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173896 | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20074-79-7 | |

| Record name | Diethyl (4-aminobenzyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20074-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020074797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20074-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl p-aminobenzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of Diethyl 4-aminobenzylphosphonate

An In-depth Technical Guide to the Chemical Properties of Diethyl 4-aminobenzylphosphonate

Abstract

This compound (DABP) is a versatile bifunctional organophosphorus compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Featuring both a reactive aromatic amine and a diethyl phosphonate moiety, DABP serves as a crucial building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, including a detailed examination of its synthesis, spectroscopic profile, reactivity, and key applications. The content herein is synthesized from established literature and supplier data, offering field-proven insights and validated protocols designed for practical application by researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is an organophosphorus compound distinguished by a phosphonate group attached to a 4-aminobenzyl substituent.[1] Its unique structure provides two distinct points for chemical modification, making it a valuable intermediate.[1][2]

The fundamental identifiers and properties of DABP are summarized below for quick reference. These values represent a consensus from various commercial suppliers and chemical databases, ensuring a reliable baseline for experimental planning.

| Property | Value | References |

| CAS Number | 20074-79-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₈NO₃P | [1][3][4][5] |

| Molecular Weight | 243.24 g/mol | [3][4][5][6] |

| IUPAC Name | diethyl [(4-aminophenyl)methyl]phosphonate | [6][7] |

| Appearance | White to pale yellow or cream crystalline powder/solid. | [1][7] |

| Melting Point | 88 - 95 °C | [2][3][7][8] |

| Boiling Point | 383.3 ± 25.0 °C (Predicted) | [2] |

| Solubility | Soluble in methylene chloride, acetone, benzene, ethanol, and dichloromethane. Insoluble in water. | [1][2][3][8] |

| InChI Key | ZVAYUUUQOCPZCZ-UHFFFAOYSA-N | [1][3][5][6] |

| SMILES | CCOP(=O)(CC1=CC=C(N)C=C1)OCC | [1][3][4][7] |

Synthesis and Purification: A Validated Two-Step Approach

While various synthetic routes may exist, a common and robust strategy for preparing this compound involves a two-step process. This method leverages the well-established Michaelis-Arbuzov reaction to form the carbon-phosphorus bond, followed by a standard reduction of an aromatic nitro group.[9] This approach is favored for its high reliability and the commercial availability of the starting materials.

The causality behind this choice is clear: the Michaelis-Arbuzov reaction is one of the most effective methods for creating dialkyl benzylphosphonates from the corresponding benzyl halides.[9][10] Starting with 4-nitrobenzyl bromide ensures the reaction occurs at the benzylic position without interference from an amino group, which could otherwise be alkylated. The subsequent reduction of the nitro group is a high-yielding and clean transformation.

References

- 1. CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. chemscene.com [chemscene.com]

- 5. Diethyl p-aminobenzylphosphonate [webbook.nist.gov]

- 6. Diethyl p-aminobenzylphosphonate | C11H18NO3P | CID 88358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. B22279.14 [thermofisher.com]

- 8. This compound | 20074-79-7 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Diethyl 4-Aminobenzylphosphonate: Molecular Structure, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. Diethyl 4-aminobenzylphosphonate is one such scaffold that, while not possessing innate biological activity itself, serves as a critical intermediate in the construction of a diverse array of functional molecules. Its unique combination of a nucleophilic aromatic amine and a versatile phosphonate ester moiety makes it a powerful tool for introducing the phosphonate group, a well-recognized phosphate mimic, into larger molecular frameworks. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental molecular structure and synthesis to its detailed characterization and applications, particularly in the realm of drug discovery and development. The insights and protocols presented herein are curated to empower researchers to confidently utilize this valuable reagent in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound is an organophosphorus compound with the chemical formula C₁₁H₁₈NO₃P.[1] Its structure features a central benzene ring substituted at the 1- and 4-positions. A phosphonate group, esterified with two ethyl groups, is connected to the ring via a methylene bridge at one end, while an amino group is attached to the other.[1]

The presence of both a basic amino group and a polar phosphonate group imparts this molecule with distinct physical and chemical properties.[2] It is typically a white to pale yellow crystalline solid and exhibits solubility in various organic solvents such as ethanol and dichloromethane, with limited solubility in water.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈NO₃P | [1] |

| Molecular Weight | 243.24 g/mol | [1] |

| CAS Number | 20074-79-7 | [1] |

| Appearance | White to cream to yellow to pale brown crystals or powder | [3] |

| Melting Point | 88.0-95.0 °C | [3] |

| IUPAC Name | diethyl [(4-aminophenyl)methyl]phosphonate | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Michaelis-Arbuzov reaction .[4] This reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond. The general mechanism involves the reaction of a trialkyl phosphite with an alkyl halide.

In the context of synthesizing this compound, the reaction would proceed by treating a suitable 4-aminobenzyl halide with triethyl phosphite. A critical consideration for this specific synthesis is the protection of the reactive amino group to prevent side reactions. A common strategy involves using the corresponding nitro-analog, diethyl (4-nitrobenzyl)phosphonate, as a precursor, followed by reduction of the nitro group to an amine.

Experimental Protocol: Synthesis via a Two-Step Process

This protocol outlines the synthesis of this compound starting from 4-nitrobenzyl bromide.

Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 150-160 °C for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The crude diethyl (4-nitrobenzyl)phosphonate can be purified by further vacuum distillation or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the purified diethyl (4-nitrobenzyl)phosphonate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Comprehensive Spectroscopic Characterization

The unambiguous identification and purity assessment of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra provide a wealth of information.

¹H NMR (Proton NMR): The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the two ethyl groups.

-

Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Protons: The two protons of the methylene group attached to the phosphorus atom will appear as a doublet due to coupling with the phosphorus atom.

-

Ethyl Group Protons: The methylene protons of the ethyl groups will appear as a quartet, coupled to the adjacent methyl protons. The methyl protons will appear as a triplet, coupled to the adjacent methylene protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the methylene group attached to the phosphorus will show a characteristic C-P coupling.

³¹P NMR (Phosphorus NMR): The ³¹P NMR spectrum will display a single resonance, confirming the presence of one phosphorus environment in the molecule. The chemical shift is indicative of a phosphonate ester.[5]

Expected NMR Data Summary

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.6-7.2 | m | Aromatic CH | |

| ¹H | ~3.9-4.1 | m | OCH₂CH₃ | |

| ¹H | ~3.0-3.2 | d | J(H,P) ≈ 22 | PCH₂Ar |

| ¹H | ~1.2-1.3 | t | J(H,H) ≈ 7 | OCH₂CH₃ |

| ¹³C | ~115-132 | Aromatic C | ||

| ¹³C | ~62 | d | J(C,P) | OCH₂ |

| ¹³C | ~34 | d | J(C,P) | PCH₂ |

| ¹³C | ~16 | d | J(C,P) | CH₃ |

| ³¹P | ~23-25 | P=O |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, P=O, and P-O-C bonds.[6]

Key IR Absorption Bands [6]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | P=O stretch | Phosphonate |

| ~1050-1020 | P-O-C stretch | Phosphonate ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak [M]⁺ and several characteristic fragment ions.[7]

Expected Fragmentation Pattern:

The fragmentation of this compound is expected to involve cleavages at the benzylic position and loss of the ethyl groups from the phosphonate moiety.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 243.24).

-

Loss of Ethoxy Group: A fragment corresponding to the loss of an ethoxy radical (•OCH₂CH₃).

-

Formation of the Tropylium-like Ion: A prominent peak at m/z 106 is often observed for benzyl compounds, corresponding to the [C₇H₆N]⁺ ion.[8]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the aromatic amine and the phosphonate ester.

Reactivity of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce diverse substituents. For example, it is used in the preparation of [4-(tetradecanoylamino)benzyl]phosphonic acid and diethyl p-benzoylaminobenzylphosphonate.[2]

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

Reactivity of the Phosphonate Group

The phosphonate moiety is a key player in the Horner-Wadsworth-Emmons (HWE) reaction , a widely used method for the synthesis of alkenes with high (E)-stereoselectivity.[9] In the HWE reaction, the α-proton of the phosphonate is deprotonated by a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

Applications in Medicinal Chemistry

The ability to serve as a precursor to molecules containing a phosphonate group makes this compound a valuable building block in medicinal chemistry. Phosphonates are often used as bioisosteres of phosphates in drug design due to their similar tetrahedral geometry and charge distribution, but with enhanced stability against enzymatic hydrolysis.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable reactivity, particularly in the context of the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions, make it an important tool for the introduction of the phosphonate moiety into complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective application in the development of novel chemical entities.

References

- 1. Diethyl p-aminobenzylphosphonate | C11H18NO3P | CID 88358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate [cymitquimica.com]

- 3. B22279.14 [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectrabase.com [spectrabase.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemimpex.com [chemimpex.com]

- 10. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Diethyl 4-aminobenzylphosphonate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Diethyl 4-aminobenzylphosphonate (CAS No. 20074-79-7), a key intermediate in various synthetic applications, including the development of novel pharmaceuticals and materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By synthesizing empirical data with established spectroscopic principles, this guide serves as an authoritative resource for the structural elucidation and quality control of this important organophosphorus compound.

Introduction: The Significance of Spectroscopic Elucidation

This compound is a molecule of considerable interest due to the presence of both a reactive primary amine and a phosphonate ester group.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis. Accurate and thorough spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its chemical behavior. This guide delves into the core spectroscopic techniques—NMR, IR, and MS—providing not only the spectral data but also the underlying scientific rationale for the observed spectral features.

The structural integrity of this compound is confirmed through the concerted application of these analytical methods. Each technique offers a unique window into the molecular architecture, and their combined interpretation provides an unambiguous structural assignment.

Caption: Interplay of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, ¹H, ¹³C, and ³¹P NMR are indispensable.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for this class of compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly to observe the amine protons.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

Instrumentation and Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Temperature: Maintain a constant temperature, typically 25 °C (298 K).

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Utilize proton decoupling (e.g., broadband decoupling) to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required.

-

³¹P NMR: Acquire proton-decoupled spectra to obtain a single sharp peak. Use an external reference of 85% H₃PO₄.[2]

Caption: General workflow for NMR data acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their connectivity.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to CH₂) | ~7.0-7.2 | d | J(H,H) ≈ 8.0 | 2H |

| Ar-H (meta to CH₂) | ~6.6-6.8 | d | J(H,H) ≈ 8.0 | 2H |

| NH₂ | ~3.7-4.0 | br s | - | 2H |

| O-CH₂-CH₃ | ~3.9-4.1 | m | - | 4H |

| P-CH₂-Ar | ~3.0-3.2 | d | J(P,H) ≈ 22.0 | 2H |

| O-CH₂-CH₃ | ~1.2-1.4 | t | J(H,H) ≈ 7.0 | 6H |

Interpretation:

-

Aromatic Protons: The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group are expected to be shielded compared to those ortho to the electron-withdrawing phosphonate group.

-

Amine Protons: The amino protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

-

Ethyl Group: The ethoxy groups on the phosphonate show a characteristic quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (CH₃), with a typical coupling constant of ~7.0 Hz. The methylene protons will also exhibit coupling to the phosphorus nucleus, resulting in a more complex multiplet.

-

Benzylic Protons: The benzylic protons (P-CH₂-Ar) are a key diagnostic signal. They appear as a doublet due to coupling with the phosphorus atom, with a characteristic two-bond coupling constant (²J(P,H)) of approximately 22 Hz.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | P-C Coupling |

| Ar-C (C-NH₂) | ~146 | No |

| Ar-C (CH, ortho to CH₂) | ~131 | Yes |

| Ar-C (CH, meta to CH₂) | ~115 | No |

| Ar-C (C-CH₂) | ~120 | Yes |

| O-CH₂ | ~62 | Yes |

| P-CH₂ | ~34 | Yes |

| O-CH₂-CH₃ | ~16 | Yes |

Interpretation:

-

Aromatic Carbons: The aromatic region will show four distinct signals for the six carbons due to symmetry. The carbon attached to the amino group (C-NH₂) will be significantly deshielded. The other aromatic carbons will show coupling to the phosphorus atom.

-

Aliphatic Carbons: The benzylic carbon (P-CH₂) will appear as a doublet with a large one-bond coupling constant (¹J(P,C)). The methylene carbons of the ethyl groups (O-CH₂) will also show a two-bond coupling to phosphorus, while the methyl carbons (O-CH₂-CH₃) will exhibit a three-bond coupling.

³¹P NMR Spectral Data and Interpretation

³¹P NMR is highly specific for the phosphorus nucleus and provides a direct confirmation of the phosphonate group.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| P | ~23-25 |

Interpretation:

-

A single peak is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is consistent with a diethyl phosphonate moiety attached to a benzylic carbon. For comparison, the ³¹P NMR chemical shift of 4-aminobenzyl phosphonic acid is reported to be around 23.08 ppm in methanol-d4.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide.

-

Data Acquisition: A background spectrum is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450-3250 | N-H stretch (asymmetric and symmetric) | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2980-2850 | Aliphatic C-H stretch | Medium-Strong |

| 1620-1600 | N-H bend and Aromatic C=C stretch | Medium |

| 1520 | Aromatic C=C stretch | Medium |

| 1250-1200 | P=O stretch | Strong |

| 1050-1000 | P-O-C stretch | Strong |

| 820 | para-disubstituted C-H out-of-plane bend | Strong |

Interpretation:

-

N-H Vibrations: The presence of two bands in the 3450-3250 cm⁻¹ region is characteristic of the asymmetric and symmetric stretching of a primary amine.

-

C-H Stretches: The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H bonds.

-

Phosphonate Group: The most prominent peaks for the phosphonate group are the very strong P=O stretching vibration around 1250-1200 cm⁻¹ and the strong P-O-C stretching bands in the 1050-1000 cm⁻¹ region.

-

Aromatic Ring: The characteristic C=C stretching vibrations of the benzene ring are observed around 1600 and 1520 cm⁻¹. A strong band around 820 cm⁻¹ is indicative of the out-of-plane bending of the C-H bonds in a 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol for GC-MS Analysis:

-

Sample Introduction: The sample, dissolved in a volatile solvent, is injected into a gas chromatograph (GC) to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment | Significance |

| 243 | [M]⁺ | Molecular Ion |

| 214 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 186 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |

| 137 | [P(O)(OEt)₂]⁺ | Diethyl phosphonate cation |

| 106 | [H₂N-C₆H₄-CH₂]⁺ | 4-aminobenzyl cation (tropylium ion) |

Interpretation:

-

Molecular Ion: The molecular ion peak at m/z 243 confirms the molecular formula C₁₁H₁₈NO₃P.[4]

-

Fragmentation Pathway: The fragmentation is expected to be dominated by cleavages around the phosphonate group and the benzylic position. The loss of ethyl and ethoxy groups from the phosphonate ester is a common fragmentation pathway. A significant peak at m/z 106, corresponding to the stable 4-aminobenzyl cation, is a strong indicator of the benzylphosphonate structure.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of ¹H, ¹³C, and ³¹P NMR, IR, and MS data provides a cohesive and unambiguous structural confirmation of this compound. The presented data and interpretations serve as a reliable reference for researchers engaged in the synthesis, quality control, and application of this versatile organophosphorus compound. The protocols and analytical workflows detailed herein advocate for a systematic and scientifically rigorous approach to the characterization of novel and existing chemical entities.

References

Core Topic: Solubility and Stability of Diethyl 4-aminobenzylphosphonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Synthetic Versatility

Diethyl 4-aminobenzylphosphonate (DABP) is an organophosphorus compound of significant interest in the realms of synthetic organic chemistry and medicinal research.[1] Characterized by a reactive primary amino group and a versatile phosphonate ester moiety, DABP serves as a critical building block for more complex molecules, including novel pharmaceutical agents and agrochemicals.[1][2] Its utility, however, is fundamentally governed by its physicochemical properties. A thorough understanding of its solubility and stability is not merely academic; it is a prerequisite for its effective use in reaction design, formulation development, purification, and long-term storage.

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind its behavior, present validated protocols for its characterization, and offer field-proven insights to guide researchers in its practical application.

Core Physicochemical & Structural Characteristics

The behavior of any molecule is a direct consequence of its structure. DABP's architecture—a combination of a polar aromatic amine, a semi-polar phosphonate core, and non-polar ethyl groups—dictates its interactions with its environment.

| Property | Data | Source(s) |

| CAS Number | 20074-79-7 | [1][3][4] |

| Molecular Formula | C₁₁H₁₈NO₃P | [1][5] |

| Molecular Weight | 243.24 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or solid/crystals | [1][2] |

| Melting Point | 90-94°C | [2] |

| Predicted pKa | 4.51 ± 0.10 | [2] |

| InChIKey | ZVAYUUUQOCPZCZ-UHFFFAOYSA-N | [1][3] |

The predicted pKa of ~4.5 suggests the anilinic amino group is weakly basic. This feature is critical as it influences the molecule's solubility in acidic aqueous media and its susceptibility to pH-dependent degradation pathways.

Solubility Profile: A Balancing Act of Polarity

The solubility of DABP is a classic exhibition of "like dissolves like." Its multifaceted structure allows for solubility in a range of organic solvents but limits its miscibility with water.

Qualitative Solubility Data

The following table summarizes the observed solubility of DABP in common laboratory solvents.

| Solvent | Polarity | Solubility | Reference(s) |

| Water | High | Insoluble / Limited | [1][2][3] |

| Methylene Chloride (DCM) | Medium | Soluble | [2][3] |

| Ethanol | High | Soluble | [1] |

| Acetone | Medium | Soluble | [2][3] |

| Benzene | Low | Soluble | [2][3] |

Expert Insight: The poor water solubility is expected due to the significant non-polar surface area contributed by the benzyl ring and the two ethyl groups on the phosphonate ester.[1][3] However, the presence of the amino group and the polar P=O bond allows for solubility in polar organic solvents like ethanol and acetone.[1][3] The molecule can be protonated under acidic conditions (pH < pKa), which would increase its aqueous solubility by forming the corresponding ammonium salt. This is a crucial consideration for purification and formulation strategies.

Protocol: Experimental Solubility Determination

This protocol outlines a standard method for quantitatively assessing the solubility of DABP.

Objective: To determine the equilibrium solubility of DABP in a selected solvent at a specified temperature.

Materials:

-

This compound (DABP)

-

Solvent of interest (e.g., pH 7.4 phosphate buffer, ethanol)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Calibrated HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of solid DABP to a series of vials (in triplicate) containing a known volume of the test solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Sampling: Allow the suspension to equilibrate for a minimum of 24 hours. Check for equilibrium by sampling at 24h and 48h; concentrations should be consistent.

-

Clarification: After equilibration, allow the vials to stand undisturbed for 30 minutes to let excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 4) to determine the concentration of dissolved DABP.

-

Calculation: Calculate the solubility (e.g., in mg/mL) by accounting for the dilution factor.

Stability Profile: Navigating Chemical Liabilities

The stability of DABP is not absolute. It is susceptible to degradation under specific environmental conditions, primarily due to the presence of the phosphonate ester and the aromatic amine functionalities.

Hydrolytic Stability: The Achilles' Heel of Phosphonate Esters

Like most phosphonate esters, DABP is prone to hydrolysis, which involves the cleavage of the P-O-C ester bonds. This process can be catalyzed by both acid and base.[6]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. The hydrolysis proceeds stepwise, first yielding the phosphonic acid monoester and finally the free phosphonic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic phosphorus center, leading to the displacement of an ethoxide group.

Expert Insight: The rate of hydrolysis is highly pH-dependent.[6] For optimal stability in aqueous or protic solutions, maintaining a neutral pH (around 7) is generally recommended to minimize both acid and base-catalyzed degradation.[6]

Caption: Hydrolysis pathways of DABP under acidic and basic conditions.

Thermal Stability

Under normal storage conditions (cool, dry place), DABP is stable.[7] However, at elevated temperatures, thermal decomposition can occur. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors, which likely include oxides of nitrogen, carbon, and phosphorus.[7] Organophosphorus compounds can undergo elimination reactions at high temperatures to form phosphorus acids.[8][9]

Photostability and Oxidative Stability

-

Oxidative Stability: The primary amino group on the benzene ring makes the molecule susceptible to oxidation. The material is noted to be incompatible with oxidizing agents.[7] Contact with strong oxidizers should be strictly avoided to prevent rapid degradation and the potential for hazardous reactions.

Protocol: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing the inherent stability of DABP.

Objective: To assess the stability of DABP under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Methodology:

-

Stock Solution: Prepare a stock solution of DABP in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2-8 hours (base hydrolysis is often faster).

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose solid DABP powder to dry heat (e.g., 80°C) for 48 hours. Also, expose the stock solution to 60°C.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette or vial to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). Run a dark control in parallel.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid/base samples), dilute, and analyze using a stability-indicating HPLC method (see Section 4).

-

Evaluation: Compare the chromatograms of stressed samples to that of an unstressed control. Calculate the percentage of degradation and assess peak purity to identify potential degradation products.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the intact drug substance from all potential degradation products without interference.

Caption: Workflow for developing and applying a stability-indicating analytical method.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative analysis. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid) is a good starting point.[10] UV detection at approximately 254 nm is suitable for the aromatic system.[10]

-

Mass Spectrometry (MS): Coupled with LC (LC-MS), MS is invaluable for confirming the molecular weight of DABP and for identifying the structural information of unknown degradation products.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ³¹P NMR are powerful tools for unambiguous structure elucidation of the parent compound and any isolated impurities.[6][10] ³¹P NMR is especially useful for tracking the conversion of the phosphonate ester to its hydrolyzed forms, as each will have a distinct chemical shift.[6]

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating DABP from its process-related impurities and degradation products.

Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min[10]

-

Detection: UV at 254 nm[10]

-

Injection Volume: 10 µL[10]

-

Sample Preparation: Dissolve samples in a 50:50 mixture of water:acetonitrile to a concentration of ~0.5 mg/mL.[10]

Methodology:

-

Initial Screen: Inject an unstressed sample of DABP to determine its retention time and peak shape.

-

Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Section 3.4).

-

Resolution Check: Examine the chromatograms for new peaks corresponding to degradation products. Ensure baseline resolution between the parent DABP peak and all other peaks.

-

Optimization: If resolution is poor, systematically adjust the gradient slope, mobile phase pH (by switching from TFA to formic acid or a buffer), or column chemistry (e.g., try a phenyl-hexyl column).

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the DABP peak in all stressed samples. This ensures no degradation products are co-eluting.

-

Validation: Once the method is optimized, perform a validation according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Recommended Handling and Storage

Based on the available stability and safety data, the following practices are essential for maintaining the integrity and safety of this compound.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is often room temperature, but for long-term storage, refrigeration (2-8°C) is advisable to minimize any potential for slow degradation.

-

Protection from Environment: Protect from moisture to prevent hydrolysis and from light to prevent photodegradation.

-

Incompatibilities: Keep away from strong oxidizing agents.[7]

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles and gloves. Avoid breathing dust or vapors.[7] Handle in accordance with good industrial hygiene and safety practices.[7]

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized when its chemical liabilities are understood and controlled. It exhibits good solubility in a range of common organic solvents but is poorly soluble in water. Its primary stability concern is hydrolysis of the phosphonate ester moiety, a reaction that is accelerated by both acidic and basic conditions. The aromatic amino group introduces a susceptibility to oxidation. By employing the robust analytical methods, stress testing protocols, and proper handling procedures outlined in this guide, researchers and drug development professionals can confidently utilize DABP in their workflows, ensuring both the success of their scientific endeavors and the integrity of their results.

References

- 1. CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. Diethyl p-aminobenzylphosphonate | C11H18NO3P | CID 88358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Potential applications of Diethyl 4-aminobenzylphosphonate in organic synthesis

An In-Depth Technical Guide to the Synthetic Applications of Diethyl 4-aminobenzylphosphonate

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (D4ABP) has emerged as a particularly valuable reagent, distinguished by its bifunctional nature. This molecule incorporates a nucleophilic primary aromatic amine and a phosphonate ester, a precursor to the synthetically versatile phosphonate carbanion.

This dual reactivity allows D4ABP to serve as a linchpin in a variety of powerful transformations, from classic olefination reactions to the construction of biologically relevant heterocyclic scaffolds. The phosphonate moiety, a stable and non-hydrolyzable mimic of phosphate groups, imparts unique physicochemical properties to its derivatives, making it a cornerstone in the design of enzyme inhibitors and other therapeutic agents.[1] The 4-aminobenzyl group provides a convenient attachment point for further functionalization or can be a key pharmacophoric element itself, drawing parallels to the widely utilized para-aminobenzoic acid (PABA) scaffold in drug development.[2]

This technical guide provides an in-depth exploration of the primary applications of this compound, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for its utility in advancing research and development.

Core Application 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its reliability and stereoselectivity. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, typically with a strong preference for the (E)-isomer.[3][4]

D4ABP is an effective reagent for the HWE reaction, enabling the introduction of a 4-aminostyrene moiety into a target molecule.[5] Compared to the traditional Wittig reaction, the HWE approach offers significant advantages: the phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide, and the water-soluble dialkyl phosphate byproduct is easily removed during aqueous workup, simplifying purification.[3][6]

Mechanistic Considerations & Causality

The reaction begins with the deprotonation of the benzylic carbon, alpha to the phosphorus atom, to generate the stabilized phosphonate carbanion. The choice of base is critical. The electron-donating nature of the para-amino group decreases the acidity of these benzylic protons. Consequently, a strong base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi) is often required for efficient deprotonation.[7] The resulting carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate. This intermediate subsequently collapses to yield the desired alkene and a phosphate salt. The thermodynamic stability of the intermediates generally favors the formation of the (E)-alkene.[3]

Caption: Horner-Wadsworth-Emmons (HWE) Reaction Workflow.

Detailed Experimental Protocol: HWE Olefination

This protocol describes a general procedure for the reaction of this compound with an aldehyde.

-

Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.1 equivalents).

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the phosphonate (concentration typically 0.1-0.5 M).

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The 0 °C temperature mitigates potential side reactions.

-

Anion Formation: The resulting suspension is stirred at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

Carbonyl Addition: A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm slowly to room temperature and stirred for 4-16 hours, monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Troubleshooting & Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Ineffective deprotonation due to weak base. | Switch to a stronger base (e.g., LiHMDS, n-BuLi).[7] |

| Steric hindrance from bulky substrates. | Increase reaction temperature and/or time. Consider a less hindered phosphonate if possible. | |

| Base-sensitive functional groups on the carbonyl substrate. | Use milder Masamune-Roush conditions (LiCl with an amine base like DBU or Hünig's base).[7] | |

| Poor (E)-Stereoselectivity | Insufficient equilibration of the oxaphosphetane intermediate. | Higher reaction temperatures often lead to increased (E)-selectivity via thermodynamic control.[7] |

| Use of potassium salts (e.g., KHMDS) can sometimes favor the (Z)-isomer. | Use of lithium or sodium bases generally favors the (E)-alkene.[7] |

Core Application 2: Synthesis of α-Aminophosphonates and Heterocyclic Scaffolds

The bifunctional nature of D4ABP makes it an ideal starting material for constructing more complex molecules, particularly α-aminophosphonates and nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

Multicomponent Reactions for α-Aminophosphonate Synthesis

α-Aminophosphonic acids are structural analogs of α-amino acids and are known to be potent inhibitors of enzymes such as proteases and peptidases.[8] The Kabachnik-Fields reaction is a powerful one-pot, three-component synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite.[8][9]

In this context, the amino group of D4ABP can serve as the amine component. Reacting D4ABP with an aldehyde and diethyl phosphite, typically under acid or Lewis acid catalysis, yields a novel, more complex α-aminophosphonate. This strategy allows for the rapid generation of molecular diversity from a single, versatile building block.

Caption: Multicomponent reaction for α-aminophosphonate synthesis.

Building Block for Heterocyclic Phosphonates

The amine functionality of D4ABP can be readily acylated, alkylated, or used as a nucleophile in ring-forming reactions to construct a wide array of heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole or pyrimidine rings, while reaction with appropriate precursors can yield benzimidazoles or quinolines.[10][11] This approach directly incorporates the phosphonate-bearing benzyl moiety into the final heterocyclic structure, a strategy that has proven effective for creating novel compounds with potential biological activity.[9]

Core Application 3: A Scaffold in Medicinal Chemistry and Drug Development

Organic building blocks are foundational components for assembling molecular architectures in medicinal chemistry.[12] D4ABP excels in this role due to its combination of a biologically relevant scaffold and a synthetically versatile functional group.[13][14]

Phosphonate as a Phosphate Mimic

The phosphonate group [-P(O)(OR)₂] is a non-hydrolyzable isostere of a phosphate group [-O-P(O)(OR)₂]. This is a crucial feature in drug design, as many biological processes involve the enzymatic cleavage of phosphate esters. By replacing a labile phosphate with a stable phosphonate, medicinal chemists can design potent and metabolically stable enzyme inhibitors.[1] Compounds bearing a phosphonate group have found clinical success as antivirals (e.g., Tenofovir) and treatments for bone disorders.[1][15]

The 4-Aminobenzyl Moiety as a Privileged Scaffold

The 4-aminobenzyl fragment is structurally related to p-aminobenzoic acid (PABA), a well-known building block in pharmaceuticals.[2] The amino group provides a vector for modification, allowing D4ABP to be incorporated into larger molecules as a linker or side chain. This versatility enables its use in creating diverse libraries of compounds for screening against various biological targets, including those for antimicrobial and anticancer applications.[2][16][17]

Caption: D4ABP as a bifunctional scaffold in medicinal chemistry.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for molecular construction. Its capacity to engage in high-yield, stereoselective Horner-Wadsworth-Emmons reactions, participate in multicomponent syntheses of complex α-aminophosphonates, and serve as a foundational scaffold for heterocyclic chemistry underscores its immense value. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and potential of D4ABP opens new avenues for the efficient synthesis of novel chemical entities with significant potential in materials science and pharmacology.

References

- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]

- 10. scispace.com [scispace.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Organic Building Blocks [sigmaaldrich.com]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

- 15. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details [mdpi.com]

- 16. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, bioinformatics and biological evaluation of novel α-aminophosphonates as antibacterial agents: DFT, Molecular Docking and ADME/T Studies | Semantic Scholar [semanticscholar.org]

Diethyl 4-aminobenzylphosphonate and its Analogs: A Technical Guide for Drug Discovery

Executive Summary

Organophosphonates, particularly α-aminophosphonates, represent a versatile class of compounds with significant therapeutic potential. Their structural analogy to α-amino acids allows them to act as effective mimics and inhibitors in various biological pathways. This technical guide provides an in-depth review of Diethyl 4-aminobenzylphosphonate and its analogs, compounds of increasing interest in medicinal chemistry. We will explore the core synthetic methodologies, delve into their diverse biological activities, elucidate structure-activity relationships, and provide detailed experimental protocols to empower researchers in the field of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.

Introduction: The Significance of α-Aminophosphonates

α-Aminophosphonic acids are bioisosteres of α-aminocarboxylic acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety.[1] This structural modification imparts unique physicochemical properties, such as enhanced stability against hydrolysis by peptidases and different steric and electronic profiles.[2] These characteristics make α-aminophosphonates and their ester derivatives, like this compound, attractive candidates for the development of enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.[2][3][4] The 4-aminobenzyl scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of biological activity through derivatization of the amino group and substitutions on the phenyl ring.

Synthetic Strategies for α-Aminophosphonates

The synthesis of α-aminophosphonates is predominantly achieved through two robust and widely utilized reactions: the Kabachnik-Fields reaction and the Pudovik reaction.[5] The choice between these methods often depends on the nature of the starting materials and the desired substitution pattern of the final product.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite like diethyl phosphite.[6][7] This method is highly efficient for creating the core N-C-P(O) framework of α-aminophosphonates.[6]

The reaction can proceed through two primary mechanistic pathways, largely dependent on the basicity of the amine.[1][8] For weakly basic amines, such as aniline, the initial step is the formation of an imine intermediate, which then undergoes nucleophilic addition by the dialkyl phosphite.[9] Conversely, more basic amines may favor a pathway involving the initial formation of an α-hydroxyphosphonate, followed by nucleophilic substitution by the amine.[1]

Numerous catalysts, including Lewis acids like magnesium perchlorate, have been employed to enhance the reaction rate and yield.[8][10] Moreover, greener synthetic approaches utilizing microwave irradiation and solvent-free conditions have been developed, offering an environmentally friendly alternative.[5][9]

Caption: Alternative pathways of the Kabachnik-Fields reaction for α-aminophosphonate synthesis.

The Pudovik Reaction

The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine (a Schiff base).[11] This two-component approach offers greater control over the reaction, as the imine can be synthesized and purified separately before the addition of the phosphite.[10] The reaction is often catalyzed by bases or Lewis acids.[11] Enantioselective variants of the Pudovik reaction have been developed using chiral catalysts, enabling the synthesis of optically active α-aminophosphonates, which is crucial for many pharmaceutical applications.[12] Microwave-assisted, solvent-free Pudovik reactions have also been reported as an efficient and environmentally benign synthetic method.[13]

Biological Activities and Therapeutic Potential

This compound and its analogs exhibit a broad spectrum of biological activities, making them a focal point of research in drug discovery.

Antimicrobial Activity

Substituted benzylphosphonates have demonstrated significant activity against various bacterial strains, including Escherichia coli.[4][14] The antimicrobial efficacy is highly dependent on the nature and position of substituents on the phenyl ring.[15] For instance, the introduction of a boronic acid group at the para-position has been shown to enhance antimicrobial activity, while bulky substituents can be detrimental.[15] The proposed mechanism of action for some benzylphosphonates involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and subsequent cell death.[2]

Anticancer Activity

Numerous studies have highlighted the potential of α-aminophosphonates as anticancer agents.[3] Derivatives of this class have shown cytotoxic effects against various human cancer cell lines, including lung, breast, and colon cancer cells.[16][17][18] The mode of action is often linked to the induction of apoptosis through mitochondrion-dependent pathways and the ability to arrest the cell cycle.[19] Structure-activity relationship (SAR) studies have indicated that both electron-donating and electron-withdrawing substituents on the aryl moiety can influence the cytotoxic potency of these compounds.[17] For example, some fluorinated α-aminophosphonates have shown potent antiproliferative activity.[19]

Enzyme Inhibition

The structural similarity of phosphonates to the tetrahedral transition states of substrate hydrolysis makes them effective inhibitors of various enzymes, particularly hydrolases like proteases and lipases.[2] Benzylphosphonates have also been identified as inhibitors of ectonucleosidases (NTPDases).[4] Specifically, certain (aminomethyl)benzylphosphonates have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.[20] This inhibitory action makes them promising candidates for the development of new therapeutics for neurological disorders.

Herbicidal and Insecticidal Activities

The versatility of the α-aminophosphonate scaffold extends to agrochemical applications. Novel derivatives containing a pyrimidinyl moiety have been synthesized and evaluated for their biological activities.[21][22] Certain isomers exhibited significant herbicidal properties, comparable to commercial herbicides.[21] Interestingly, other structural analogs displayed selective insecticidal activity against species such as Aphis and Plutella xylostella.[21][22] This highlights the potential for developing a diverse range of agrochemicals from this single chemical class.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is profoundly influenced by their chemical structure.[23][24] A thorough understanding of SAR is critical for the rational design of more potent and selective compounds.[25][26]

Key structural features that modulate activity include:

-

Substituents on the Phenyl Ring: The nature, size, and electronic properties of substituents on the benzyl ring play a crucial role. For example, in antimicrobial analogs, a para-substituted boronic acid enhances activity, whereas bulky groups diminish it.[15] In anticancer agents, both electron-withdrawing (e.g., -NO2, -Cl) and electron-donating (e.g., -OH) groups have been shown to yield potent compounds, indicating that the optimal substitution is target-dependent.[17]

-

The Amino Group: The primary amino group in the parent compound is a key site for modification. Acylation or alkylation of this group can significantly alter the compound's polarity, lipophilicity, and hydrogen-bonding capacity, thereby affecting its interaction with biological targets.

-

The Phosphonate Ester: The ethyl esters of the phosphonate group contribute to the compound's cell permeability. Hydrolysis of these esters to the corresponding phosphonic acid can be crucial for activity, particularly for enzyme inhibitors that mimic phosphate-containing substrates.

Caption: Key structure-activity relationships for this compound analogs.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and a representative biological assay.

Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of Diethyl (4-nitrobenzyl)phosphonate, a common precursor to this compound. The subsequent reduction of the nitro group yields the final product.

Materials:

-

4-nitrobenzyl bromide

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and hotplate

-

Vacuum distillation apparatus

Procedure: [27]

-

Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

-

In a fume hood, add 4-nitrobenzyl bromide (1 equivalent) to the flask.

-

Add an excess of triethyl phosphite (e.g., 1.5-2 equivalents).

-

Heat the reaction mixture to reflux (typically 150-160 °C) with continuous stirring.

-

Maintain the temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure using a vacuum distillation apparatus.

-

The crude Diethyl (4-nitrobenzyl)phosphonate can be purified by further vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of a compound against a bacterial strain using the broth microdilution method.

Materials:

-

Test compound (e.g., a this compound analog)

-

Bacterial strain (e.g., Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure: [15]

-

Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: Prepare a series of two-fold serial dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Future Perspectives

The field of α-aminophosphonates continues to evolve, with significant potential for future discoveries. Key areas for future research include:

-

Development of Novel Catalytic Systems: The design of more efficient and highly enantioselective catalysts for the Kabachnik-Fields and Pudovik reactions will enable the synthesis of complex chiral α-aminophosphonates.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for biologically active analogs will facilitate the rational design of next-generation therapeutics with improved potency and reduced off-target effects.

-

Prodrug Strategies: The development of prodrug approaches, where the phosphonate esters are designed to be cleaved by specific enzymes in target tissues, could enhance drug delivery and reduce systemic toxicity.

-

Expansion of Therapeutic Applications: Screening diverse libraries of this compound analogs against a wider range of biological targets could uncover novel therapeutic applications in areas such as viral diseases, inflammation, and metabolic disorders.

By leveraging the synthetic versatility and diverse biological activities of this compound and its analogs, the scientific community is well-positioned to develop innovative solutions for pressing challenges in medicine and agriculture.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 8. Kabachnik-Fields Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]

- 14. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Green synthesis and biological evaluation of new di-α-aminophosphonate derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antiproliferative activity of novel α-aminophosphonates [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. | Semantic Scholar [semanticscholar.org]

- 23. pharfac.mans.edu.eg [pharfac.mans.edu.eg]

- 24. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 25. pure.psu.edu [pure.psu.edu]

- 26. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

Diethyl 4-aminobenzylphosphonate safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of Diethyl 4-aminobenzylphosphonate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (DABP). Designed for researchers, chemists, and professionals in drug development, this document synthesizes information from authoritative safety data sheets and chemical databases to ensure a trustworthy and scientifically grounded approach to laboratory safety. The following sections detail the compound's properties, associated hazards, and the necessary control measures to mitigate risks during its use, storage, and disposal.

Compound Identification and Physicochemical Properties

This compound (CAS No: 20074-79-7) is an organophosphorus compound frequently utilized as a chemical intermediate in organic synthesis and pharmaceutical research.[1][2] A precise understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| CAS Number | 20074-79-7 | [3][4] |

| Molecular Formula | C₁₁H₁₈NO₃P | [5][6] |

| Molecular Weight | 243.24 g/mol | [4][6] |

| Appearance | White to beige or light brown crystals or crystalline powder | [2][5][7] |

| Melting Point | 90 - 94 °C (194 - 201.2 °F) | [7][8] |

| Boiling Point | ~383.3 °C at 760 mmHg (Predicted) | [2][7] |

| Solubility | Soluble in organic solvents like methylene chloride, acetone, and benzene. Insoluble in water. | [1][2] |

| Synonyms | p-aminobenzylphosphonic acid diethyl ester, Diethyl (p-aminobenzyl)phosphonate | [1][3][4] |

Hazard Identification and Risk Assessment

While some regulatory frameworks may not classify this compound as hazardous, aggregated data from multiple suppliers provides a more complete safety profile.[3] The Globally Harmonized System (GHS) classifications, as reported in multiple notifications, indicate specific irritant properties that must be addressed.[4]

GHS Hazard Classifications: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Health: 0 (Poses no health hazard beyond that of ordinary combustible materials)

-

Flammability: 1 (Requires considerable preheating before ignition can occur)

-

Instability/Reactivity: 0 (Normally stable)

The primary risks associated with this compound are irritation upon direct contact with the skin, eyes, or respiratory system. Therefore, a thorough risk assessment is crucial before any handling procedures are initiated.

Caption: Risk assessment workflow for handling DABP.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks of irritation, a multi-layered approach combining engineering controls and appropriate PPE is required. The causality is clear: because the compound is an irritant, particularly in powdered form, controls must be implemented to prevent contact and inhalation.[4]

Engineering Controls:

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[9] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust.[7]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[10]

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale & Source(s) |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles. | Prevents eye contact with airborne particles, which can cause serious irritation.[3][4][9] |

| Skin | Chemical-resistant gloves (e.g., Nitrile) and a lab coat. Wear appropriate protective clothing to prevent skin exposure. | Prevents skin irritation upon direct contact. Contaminated clothing should be removed and washed before reuse.[3][4][9] |

| Respiratory | Not required under normal use conditions with adequate engineering controls. If dust is generated, a NIOSH-approved particle filter or dust respirator should be used. | Prevents respiratory tract irritation from inhalation of the powder.[3][7][9] |

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible safety.

Protocol for Weighing and Transferring Solid DABP:

-

Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, receiving vessel).

-

Don PPE: Put on a lab coat, safety glasses, and appropriate gloves.

-